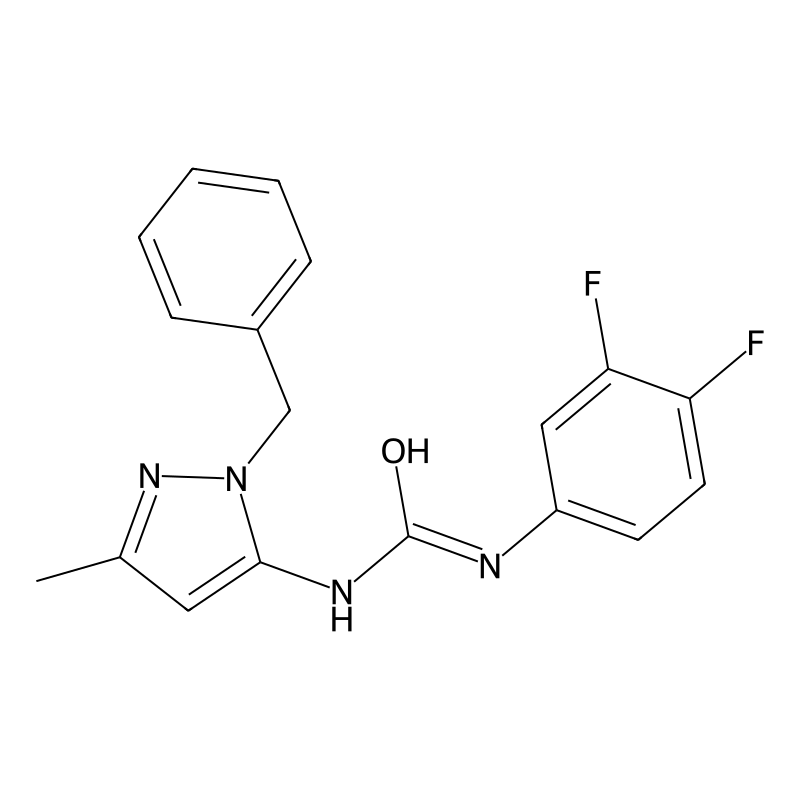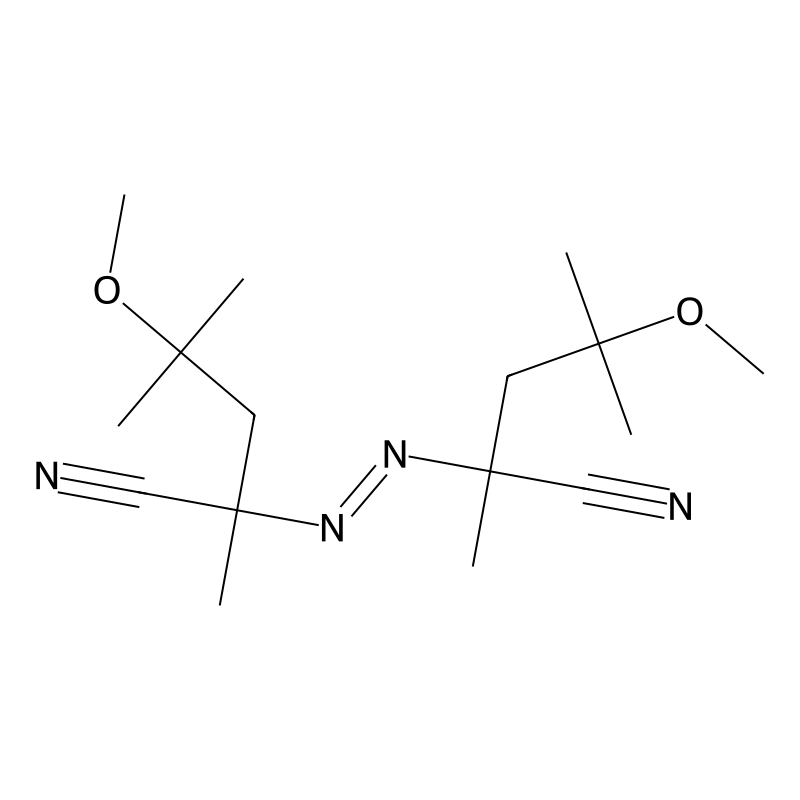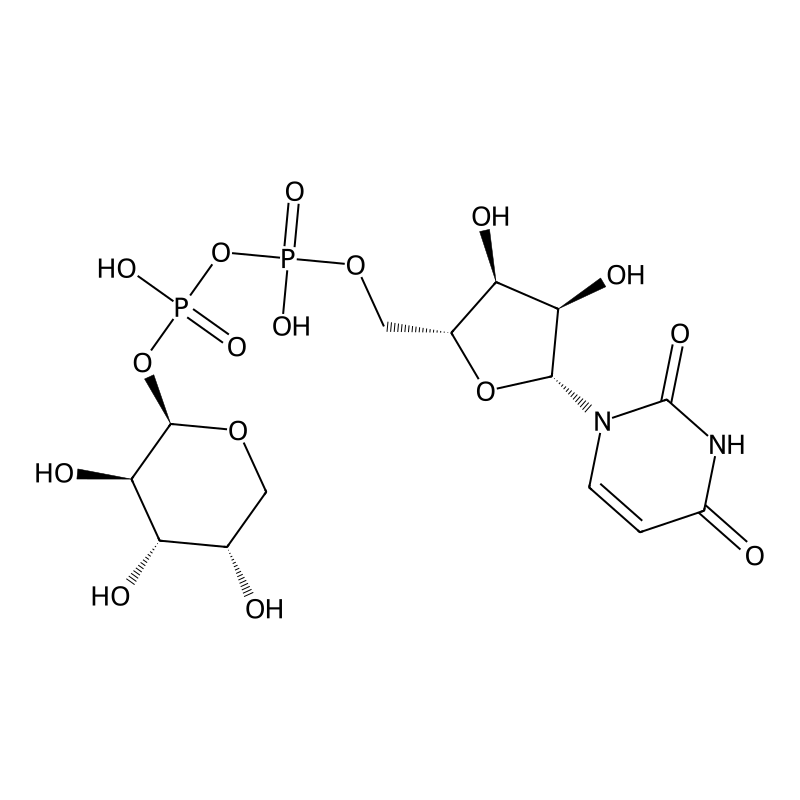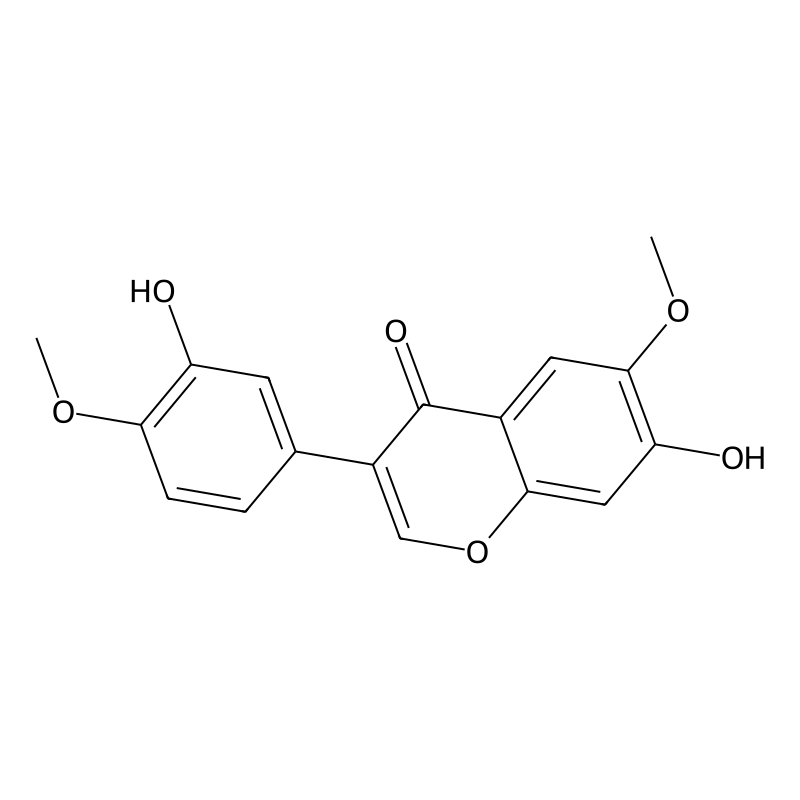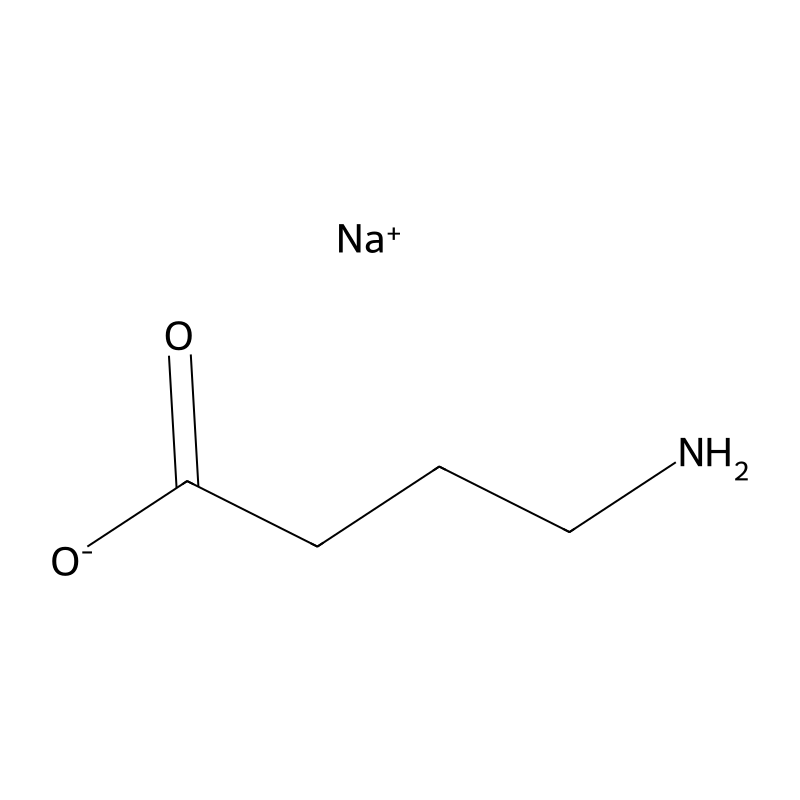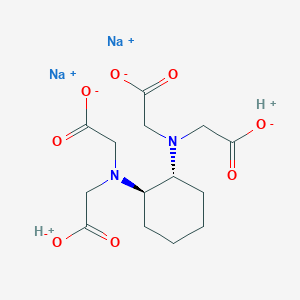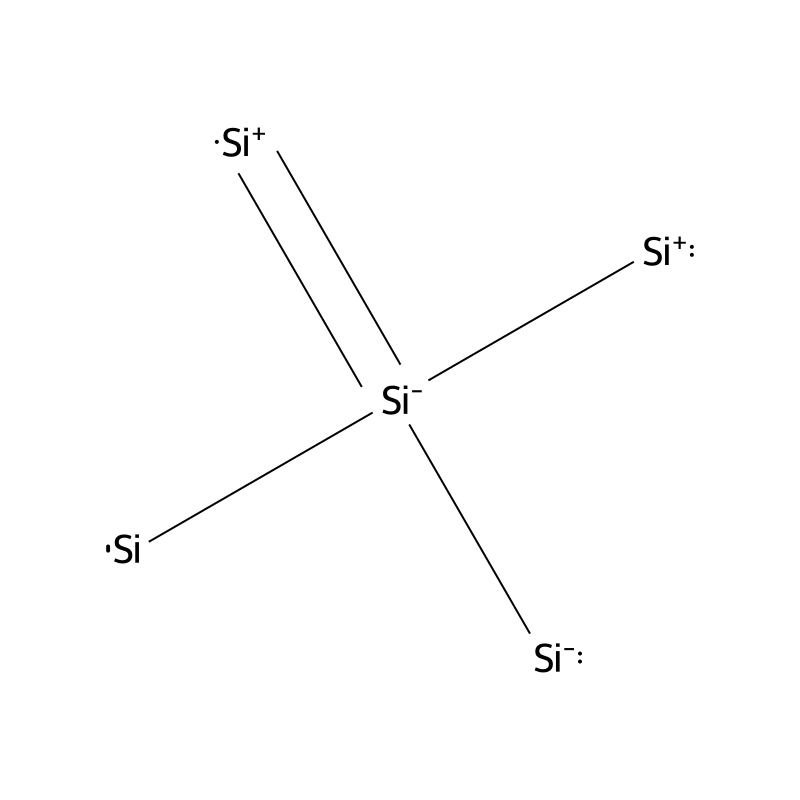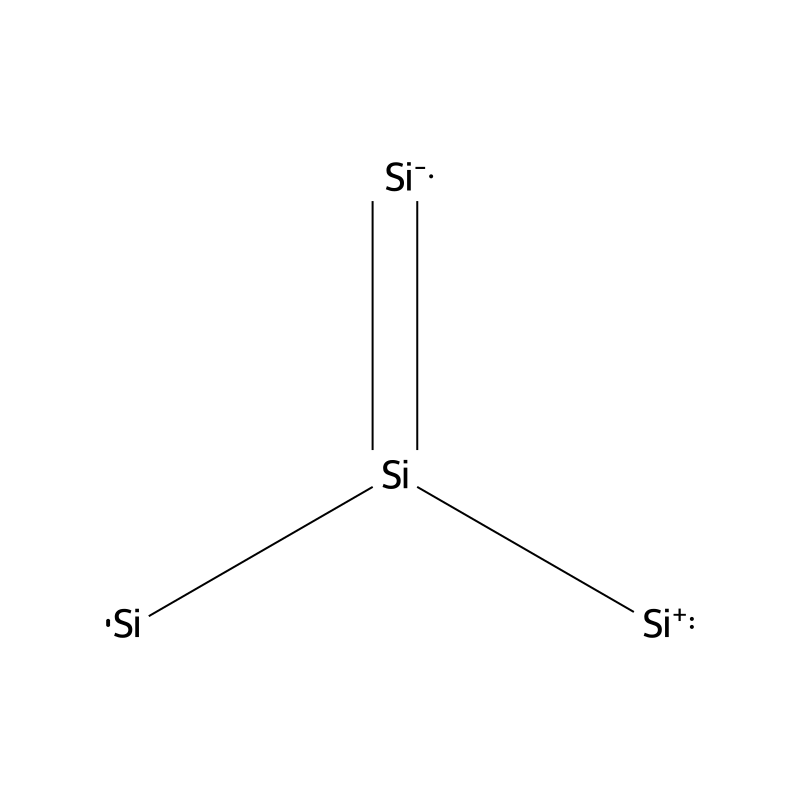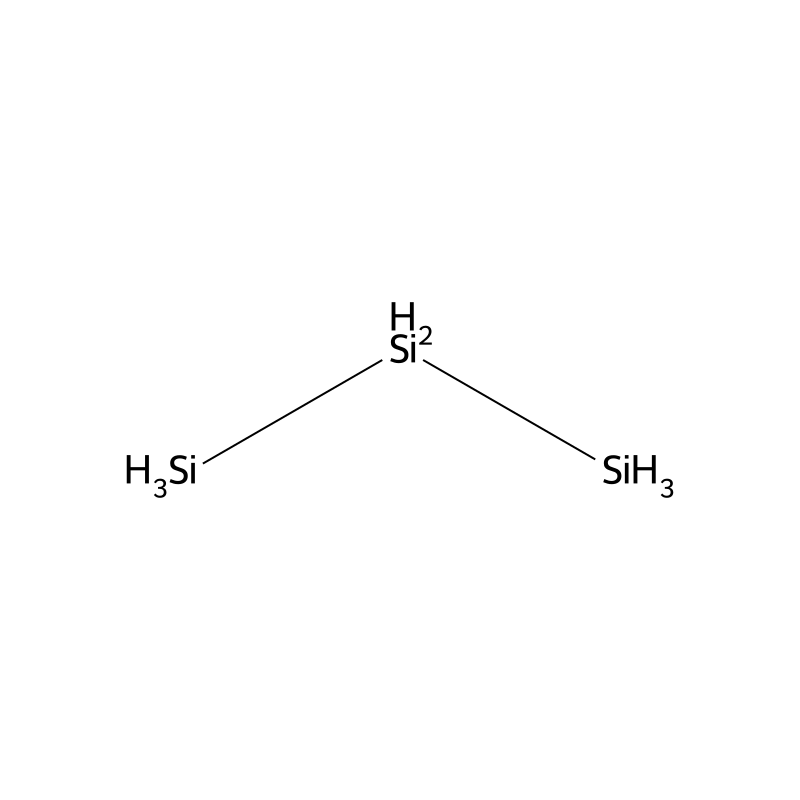1-Cycloheptene-1-carboxylic acid ethyl ester
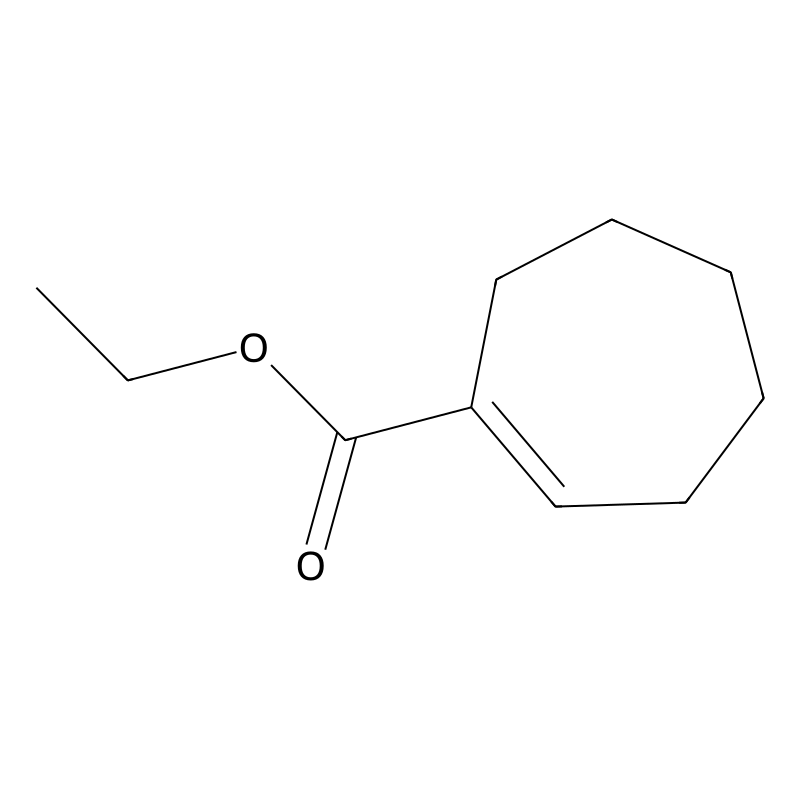
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Cycloheptene-1-carboxylic acid ethyl ester is an organic compound characterized by the molecular formula . This compound is an ester formed from the reaction of 1-cycloheptene-1-carboxylic acid and ethanol. Esters like this one are widely recognized for their pleasant fragrances and are commonly utilized in various natural and synthetic products, including flavors and fragrances in the food and cosmetic industries.
- Hydrolysis: This reaction converts the ester back to its corresponding acid and alcohol. Under acidic or basic conditions, hydrolysis can yield 1-cycloheptene-1-carboxylic acid and ethanol.
- Reduction: The ester can be reduced to form 1-cycloheptene-1-carbinol using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: Nucleophilic substitution reactions can occur, allowing the replacement of the ester group with other functional groups, depending on the nucleophile used.
Common Reagents and Conditions- Hydrolysis: Typically performed with aqueous acid or base.
- Reduction: Commonly involves lithium aluminum hydride or sodium borohydride as reducing agents.
- Substitution: Often employs Grignard reagents or organolithium compounds.
The synthesis of 1-cycloheptene-1-carboxylic acid ethyl ester typically involves the following steps:
- Esterification Reaction: The primary method is the esterification of 1-cycloheptene-1-carboxylic acid with ethanol, usually facilitated by a strong acid catalyst such as sulfuric acid. This reaction is generally conducted under reflux conditions to ensure completion.
- Industrial Production: In industrial settings, continuous flow reactors may be employed to enhance yield and efficiency. Controlled reaction conditions help achieve high purity and consistent quality in the final product.
The applications of 1-cycloheptene-1-carboxylic acid ethyl ester span various fields:
- Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
- Biology: Investigated for its potential biological activities and interactions with enzymes.
- Medicine: Explored for therapeutic properties and as a precursor in drug development.
- Industry: Utilized in producing fragrances, flavors, and other fine chemicals.
Several compounds share structural similarities with 1-cycloheptene-1-carboxylic acid ethyl ester. Here are a few notable examples:
| Compound Name | Molecular Formula | Characteristics |
|---|---|---|
| Ethyl acetate | Commonly used solvent; simpler structure | |
| Methyl butanoate | Fruity odor; used in flavorings | |
| Isopentyl acetate | Known for its strong banana-like aroma | |
| 3-Cyclohexene-1-carboxylic acid, ethyl ester | Similar cyclic structure but different ring size |
The uniqueness of 1-cycloheptene-1-carboxylic acid ethyl ester lies primarily in its cycloheptene ring structure, which influences its chemical properties and reactivity compared to linear or smaller cyclic esters.
